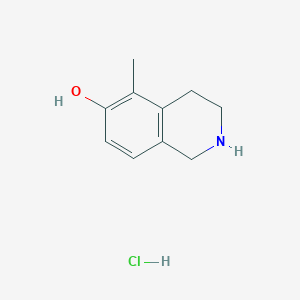
5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol . It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride typically involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of hydrochloric acid at elevated temperatures . This reaction forms the tetrahydroisoquinoline core, which can then be methylated and hydroxylated to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of efficient and recyclable catalysts is often employed to ensure sustainability and cost-effectiveness .
化学反应分析
Types of Reactions
5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of different functional groups at various positions on the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
科学研究应用
5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating neurodegenerative disorders and infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, potentially offering neuroprotective effects. Additionally, it may inhibit certain enzymes involved in inflammatory processes, contributing to its anti-inflammatory properties .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the methyl and hydroxyl groups.
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline: Similar to 5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride but without the methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl and hydroxyl groups enhance its interaction with biological targets, making it a valuable compound for medicinal chemistry research .
属性
IUPAC Name |
5-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-9-4-5-11-6-8(9)2-3-10(7)12;/h2-3,11-12H,4-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMANBDPACSNCGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCNC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
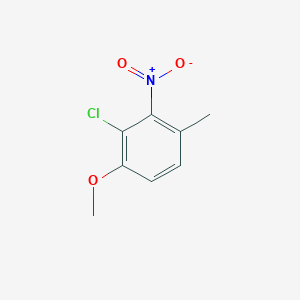
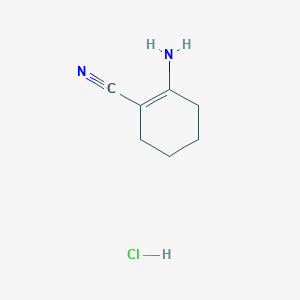
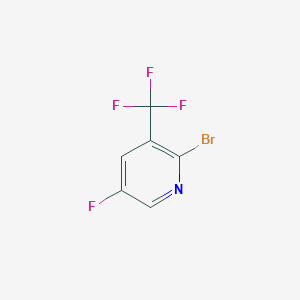
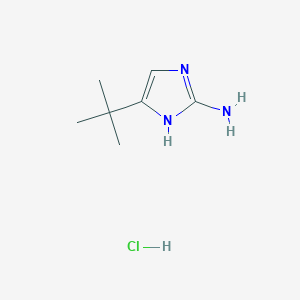
![2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid](/img/structure/B6314558.png)

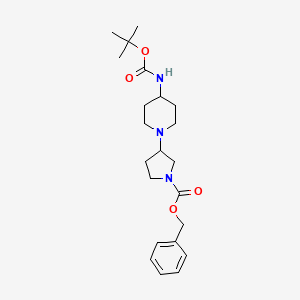

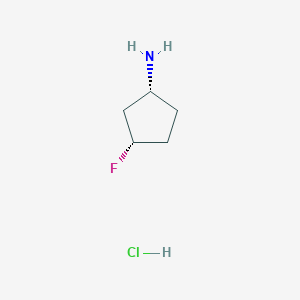
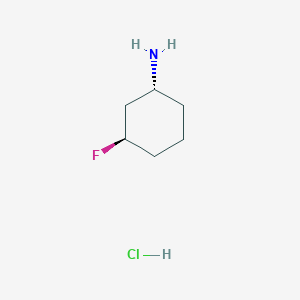
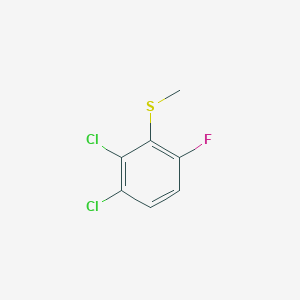
![Ethyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate hydrochloride](/img/structure/B6314614.png)
![1-Methyl-5-nitro-1H-benzo[d]imidazole HCl](/img/structure/B6314626.png)
![Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B6314630.png)
